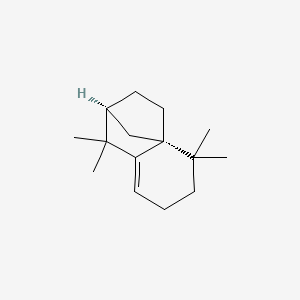Isolongifolene
CAS No.: 17015-38-2
Cat. No.: VC13337706
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 17015-38-2 |
|---|---|
| Molecular Formula | C15H24 |
| Molecular Weight | 204.35 g/mol |
| IUPAC Name | (1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene |
| Standard InChI | InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11-,15-/m0/s1 |
| Standard InChI Key | CQUAYTJDLQBXCQ-NHYWBVRUSA-N |
| Isomeric SMILES | CC1(CCC=C2[C@@]13CC[C@@H](C3)C2(C)C)C |
| SMILES | CC1(CCC=C2C13CCC(C3)C2(C)C)C |
| Canonical SMILES | CC1(CCC=C2C13CCC(C3)C2(C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Isolongifolene () belongs to the tricyclic sesquiterpene class, distinguished by a bridged bicyclo[5.4.0]undecane framework. Its stereochemistry, denoted as , confers a levorotatory optical activity of (1% ethanol) . The compound exists as a colorless to pale yellow liquid with a density of 0.930 g/mL at 20°C and a boiling point of 255–256°C .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 204.35 g/mol | |
| Vapor Pressure | 5.49 Pa at 25°C | |
| Water Solubility | 59.998 μg/L at 25°C | |
| LogP (Octanol-Water) | 5.77 | |
| Refractive Index |
The structural analog 4,5,9,10-dehydro-isolongifolene () features additional unsaturation but shares the core tricyclic architecture .
Synthesis and Industrial Production
Conventional vs. Green Catalytic Methods
Traditional synthesis routes employ sulfuric acid for longifolene isomerization, requiring multi-step neutralization and generating corrosive waste . In contrast, CSIR-CSMCRI's solid acid catalyst achieves 90–95% conversion in a single step without solvent . The D113 macroporous cation exchange resin method (patent CN104151128A) operates at 50–80°C for 6–10 hours, yielding 85% pure product while enabling catalyst reuse for >1,000 cycles .
Key Advancements:
-
Energy Efficiency: Reduced reaction temperatures (80°C vs. 150°C in acid methods)
-
Waste Reduction: Eliminates 3–5 kg of neutralization salts per kg product
-
Scalability: Demonstrated at 1 kg batch scale with consistent selectivity
Economic Considerations
Longifolene feedstock costs approximately ₹130/kg in India, while isolongifolene imports from China range from $2–$120/kg depending on purity . Green methods reduce production costs by 40% through catalyst recyclability and reduced energy inputs .
Pharmacological Mechanisms
Mitochondrial Modulation
Isolongifolene enhances electron transport chain efficiency:
Signaling Pathway Interactions
The compound activates PI3K/Akt survival pathways:
Figure 1: Proposed mechanism of isolongifolene in neuroprotection
Global Market Dynamics
Production Landscape
Regulatory Status
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume